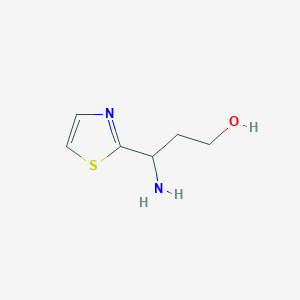

3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H10N2OS |

|---|---|

Peso molecular |

158.22 g/mol |

Nombre IUPAC |

3-amino-3-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2 |

Clave InChI |

MLEQXZUBJLXZKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=N1)C(CCO)N |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 3 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol and Its Derivatives

Conventional and Established Synthetic Routes for Thiazole (B1198619) Amino Alcohols

Traditional methods for constructing thiazole-containing amino alcohols often rely on foundational reactions in heterocyclic chemistry, adapted to incorporate the required functional groups.

Adaptation of Hantzsch Synthesis for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the formation of the thiazole ring. chemhelpasap.comwikipedia.org This reaction classically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org For the synthesis of derivatives related to 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, this method is adapted by using functionalized starting materials.

The core of the Hantzsch synthesis is the reaction between an α-halocarbonyl compound and a source of thiourea (B124793) or a thioamide. nih.govorganic-chemistry.org To generate the specific thiazole core of the target molecule, a suitably protected α-haloketone or aldehyde bearing the propanol (B110389) side chain would be required. A plausible route involves the reaction of a protected 3-amino-1-halobutan-2-one derivative with thioformamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.com The choice of solvent and reaction conditions can be critical; while classic approaches use alcohols like ethanol (B145695), modern variations employ microwave irradiation to reduce reaction times and improve yields. nih.gov

In a related multi-component approach, new Hantzsch thiazole derivatives have been synthesized in a one-pot reaction involving an α-haloketone, thiourea, and various benzaldehydes, using a reusable silica-supported tungstosilicic acid catalyst. nih.govmdpi.com This strategy highlights the versatility of the Hantzsch reaction in creating diverse thiazole structures.

Condensation Reactions in the Synthesis of Thiazole-Substituted Propanols

Condensation reactions are fundamental to forming the carbon-carbon bonds necessary to build the propanol side chain onto a pre-formed thiazole ring. A common strategy involves using a 2-lithiated thiazole, generated by deprotonation of the C2-proton with a strong base, as a nucleophile. wikipedia.org This nucleophile can then react with a suitable three-carbon electrophile, such as a protected β-hydroxypropionaldehyde or an epoxide like glycidol, to install the desired side chain.

Alternatively, condensation reactions can be employed where a 2-methylthiazole (B1294427) derivative undergoes reaction with an aldehyde. pharmaguideline.com For instance, the C2-methyl group of 2-methylthiazole can be deprotonated to form a nucleophile that attacks a protected hydroxyacetaldehyde, followed by subsequent chemical modifications to yield the final 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol structure.

The following table summarizes typical condensation reactions used in the synthesis of related heterocyclic structures, illustrating the general principles that can be applied.

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-Aminothiazole (B372263) | Aromatic Aldehyde | Condensation | Schiff Base/Heterocycle | pharmaguideline.com |

| α-Haloketone, Thiourea | Substituted Benzaldehyde | One-Pot Hantzsch/Condensation | Functionalized 2-aminothiazole | mdpi.com |

| 3-Amino-1,2,4-triazole, Malononitrile | Aryl Aldehyde | One-Pot Condensation | Triazolo[4,3-a]pyrimidine | mdpi.com |

Utilization of β-Amino Acid Precursors for Analogous Structures

β-Amino acids are valuable starting materials in organic synthesis because they contain a pre-installed nitrogen functionality at the β-position. researchgate.net For the synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, a strategy could begin with a β-amino acid, such as β-aminoglutaric acid or a derivative thereof.

One documented approach involves using N-phenyl-N-thiocarbamoyl-β-alanine as a precursor. researchgate.net This compound, which contains both the β-amino acid framework and a thiourea moiety, can undergo a Hantzsch-type cyclization with α-halo carbonyl compounds. For example, reaction with chloroacetaldehyde (B151913) yields 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.netlmaleidykla.lt The carboxylic acid group in this product can then be selectively reduced to the primary alcohol, for example using borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), to furnish the target γ-amino alcohol structure. This method provides a direct way to build the desired scaffold from a readily available β-amino acid derivative. google.com

Studies have reported the synthesis of novel thiazole derivatives bearing β-amino acid moieties, demonstrating the utility of these precursors. nih.govnih.gov These syntheses confirm the principle of using β-amino acids to construct complex thiazole-containing molecules.

Advanced and Stereoselective Synthetic Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to control the chiral center at the C3 position of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is of paramount importance.

Asymmetric Synthesis Techniques for Enantiomeric Control

Achieving enantiomeric control in the synthesis of chiral amino alcohols is a significant challenge. frontiersin.org Strategies often rely on either using a chiral auxiliary or employing asymmetric catalysis. nih.gov

For a molecule like 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, an asymmetric approach could involve the enantioselective reduction of a corresponding β-amino ketone. Catalytic systems based on chiral transition metal complexes (e.g., Ruthenium or Rhodium) with chiral ligands are commonly used for such transformations.

Another powerful strategy is the asymmetric addition of a nucleophile to an imine. A thiazole-containing imine could be subjected to an asymmetric addition reaction, for example, using a chiral catalyst to add a two-carbon nucleophile, which would establish the stereocenter and the carbon backbone simultaneously. While specific examples for the direct synthesis of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol are not prevalent in the reviewed literature, the principles are well-established for the synthesis of other chiral amino alcohols and aminophenols. researchgate.net

The following table outlines general approaches for asymmetric synthesis applicable to chiral amino alcohols.

| Strategy | Key Transformation | Catalyst/Reagent Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Reduction of a β-amino ketone | Chiral Ru/Rh complexes | Enantioenriched amino alcohol | frontiersin.org |

| Catalytic Asymmetric Amination | Addition of an amine to an alkene | Chiral transition metal catalyst | Enantioenriched amine | nih.gov |

| Chiral Auxiliary | Diastereoselective reaction on a substrate bound to a chiral molecule | Stoichiometric chiral precursor | Diastereomerically pure intermediate | nih.gov |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Asymmetric carboetherification | Palladium catalyst with chiral ligand | Enantioenriched oxazolidine (B1195125) precursor | nih.gov |

Enantioselective Radical C-H Amination for β-Amino Alcohol Scaffolds

A cutting-edge approach to synthesizing chiral β-amino alcohols involves the direct, enantioselective amination of C-H bonds. nih.govresearchgate.net This powerful strategy avoids the need for pre-functionalized substrates and can significantly shorten synthetic sequences. The Nagib laboratory has pioneered a radical relay chaperone strategy for the β C-H amination of alcohols. organic-chemistry.orgspringernature.com

The process involves transiently converting an alcohol into an imidate radical, which then undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to generate a carbon radical at the β-position. nih.govorganic-chemistry.org This radical is then trapped to form the C-N bond. To achieve enantioselectivity, a multi-catalytic system was designed, employing a chiral copper catalyst in conjunction with an iridium-based photosensitizer. nih.govresearchgate.netnih.gov The photocatalyst facilitates the generation of the radical in a manner that is controlled by the chiral copper catalyst, enabling both high regio- and enantioselectivity. nih.govnih.gov

This method has been successfully applied to a broad range of alcohols, including alkyl, benzyl (B1604629), and allyl substrates, to produce chiral β-amino alcohols in high yield and with excellent enantiomeric excess (e.e.). nih.govnih.gov While the direct application to produce 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol has not been explicitly reported, the generality of the method suggests its potential applicability by starting with 3-(1,3-thiazol-2-yl)propan-1-ol. This would represent a highly efficient and modern route to the desired chiral product. researchgate.net

Catalytic Methods for Diastereoselective and Enantioselective Transformations

The controlled synthesis of specific stereoisomers of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol is crucial, as different isomers can exhibit varied biological activities and properties. Catalytic methods are paramount in achieving high diastereoselectivity and enantioselectivity, providing access to optically pure compounds. While direct catalytic routes to the title compound are specific, a number of analogous transformations on related β-amino ketones and other precursors highlight the key strategies employed in this field.

Two complementary catalytic methods have been developed for the diastereoselective synthesis of γ-amino alcohols from their corresponding β-amino ketone precursors. ru.nl These methods allow for the selective formation of either syn- or anti- diastereomers.

Anti-selective Synthesis : The anti-products are effectively obtained through Iridium-catalyzed asymmetric transfer hydrogenation (ATH), using 2-propanol as the hydrogen source. ru.nl

Syn-selective Synthesis : Conversely, the syn-products are accessible with high selectivity via Rhodium-catalyzed asymmetric hydrogenation using molecular hydrogen, typically with a BINAP-type ligand. ru.nl

The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals. rsc.org As such, the diastereoselective synthesis of these structures from readily available starting materials like amino acids is a field of intense study. rsc.org Furthermore, highly enantio- and diastereoselective methods for producing γ-amino alcohols have been established, demonstrating the maturity of catalytic approaches for this class of compounds. ru.nl

Below is a table summarizing catalytic methods applicable to the synthesis of chiral amino alcohols and their precursors.

Table 1: Catalytic Strategies for Stereoselective Amino Alcohol Synthesis

| Catalytic Method | Catalyst/Reagent | Substrate Type | Product | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iridium/TsDPEN complex | β-Amino ketone | anti-γ-Amino alcohol | High diastereoselectivity |

| Asymmetric Hydrogenation | Rhodium/BINAP complex | β-Amino ketone | syn-γ-Amino alcohol | Excellent diastereoselectivity |

| Biocatalytic Reduction | Immobilized Saccharomyces cerevisiae | β-Amino ketone | (S)-β-Amino alcohol | High enantiomeric excess (>99.0%) |

Continuous Flow Synthesis Applications for Amino Alcohol Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering enhanced control, safety, and scalability compared to traditional batch processes. nih.govacs.org The production of chiral amino alcohols, including structures like 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol, is well-suited to this approach.

One prominent continuous flow strategy for β-amino alcohol synthesis involves the aminolysis of epoxides. mdpi.comgoogle.com In this method, a stream containing an epoxide and a stream containing an amine are mixed and passed through a heated reactor. This approach has been successfully used in microreactor systems to achieve high yields in significantly reduced reaction times. google.com For instance, the reaction of an epoxide with an amine can be completed in hours or even minutes in a flow system, compared to much longer times in batch reactions. google.com

Enzymatic synthesis in continuous-flow microreactors represents another advanced application. nih.gov Biocatalysis, using enzymes like lipases or coupled enzyme systems (e.g., transketolase and transaminase), can be integrated into flow reactors to produce chiral amino-alcohols with high stereoselectivity. mdpi.comnih.gov For example, lipase (B570770) from Thermomyces lanuginosus has been used to catalyze the ring-opening of epoxides with amines in a continuous-flow system, affording various β-amino alcohols efficiently and under mild conditions (35 °C with a 20-minute residence time). mdpi.com

These modular flow systems can be designed to telescope multiple reaction steps without the need for intermediate purification. rsc.org A typical sequence for producing an aryl amino alcohol in a continuous assembly system might involve:

Oxidation of a benzyl alcohol to an aldehyde.

Corey-Chaykovsky epoxidation to form a terminal epoxide.

Epoxide aminolysis (ring-opening) with a suitable amine to yield the final vicinal amino alcohol. rsc.org

This modularity allows for the rapid synthesis of different target molecules by simply changing the starting materials fed into the system. rsc.org

3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol as a Key Synthetic Building Block

The structural motif of 3-amino-3-(hetero)aryl-propan-1-ol is a valuable scaffold in medicinal chemistry and organic synthesis. The presence of a chiral center, a primary amine, and a primary alcohol provides multiple points for modification and incorporation into larger, more complex structures.

Role in the Construction of Complex Organic Molecules

Optically active 3-amino-1-propanol derivatives are recognized as crucial building blocks for a variety of pharmaceutical intermediates and fine chemicals. The value of this scaffold is exemplified by its presence as a core intermediate in several widely used drugs.

A prominent example is the synthesis of duloxetine, an antidepressant. The thiophene (B33073) analogue, (S)-3-methylamino-1-(2-thienyl)-1-propanol, is a key intermediate in its manufacture. This highlights the synthetic utility of the 3-amino-propan-1-ol backbone, where the aryl group (in this case, thiophene) can be varied. The synthesis of such complex targets relies on obtaining the amino alcohol intermediate with high optical purity, underscoring the importance of the enantioselective catalytic methods discussed previously.

Precursor for Combinatorial Library Synthesis and Diversification

The functional group handles on the 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol scaffold make it an ideal starting point for the generation of combinatorial libraries. In combinatorial chemistry, a core structure (the scaffold) is systematically decorated with a variety of chemical appendages to create a large collection of related molecules. nih.gov These libraries can then be screened for biological activity to identify new drug leads.

A related scaffold, a thiazole derivative bearing a β-amino acid moiety, demonstrates this principle effectively. The amine and carboxylic acid groups on the core structure serve as reactive handles for diversification. For example, the amine can be reacted with various aldehydes to form a library of imines, or the carboxylic acid can be converted to an ester and then a hydrazide. This hydrazide intermediate can be further reacted with a range of aldehydes, ketones, or other reagents to generate diverse libraries of hydrazones and other heterocyclic derivatives. This strategy allows for the rapid exploration of the chemical space around the core thiazole scaffold to discover compounds with desired properties. nih.gov

Table 2: Example of Scaffold Diversification for Library Synthesis

| Scaffold Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Amine | Condensation | Aldehydes/Ketones | Imine/Enamine |

| Amine | Acylation | Acid Chlorides/Anhydrides | Amide |

| Hydroxyl (Alcohol) | Etherification | Alkyl Halides | Ether |

This systematic approach enables the creation of large, focused libraries of compounds for high-throughput screening, accelerating the discovery of new molecules with potential therapeutic applications. nih.govnih.gov

Chemical Transformations and Derivatization of 3 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol and Its Analogs

Modifications of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl moieties are prime targets for transformations such as acylation, amidation, and esterification, which can significantly alter the molecule's physicochemical properties.

The primary amine of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in an anhydrous solvent, sometimes in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (Hünig's base) to neutralize the HCl byproduct when using acyl chlorides. Given the presence of a primary hydroxyl group, chemoselective N-acylation can be achieved under controlled conditions, such as low temperatures, as the amine is generally a stronger nucleophile than the alcohol.

Similarly, direct amidation with carboxylic acids is possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond.

Table 1: Representative Acylation Reactions for the Amino Group

| Acylating Agent | Reagent Class | Expected Product Substructure |

|---|---|---|

| Acetyl Chloride | Acyl Halide | N-acetyl derivative |

| Benzoyl Chloride | Acyl Halide | N-benzoyl derivative |

| Acetic Anhydride | Acid Anhydride | N-acetyl derivative |

The primary hydroxyl group in 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol can undergo esterification to yield various esters. This reaction can be performed under acidic conditions with a carboxylic acid (Fischer-Speier esterification) or by using more reactive acyl chlorides or anhydrides, typically after protecting the more nucleophilic amino group.

The formation of hydrazone derivatives from this scaffold is a multi-step process. It first requires the conversion of the primary amino group into a hydrazine (B178648). This can be a complex transformation. A more common strategy in medicinal chemistry involves synthesizing analogs where a hydrazine group is present from the start, for instance, by using a hydrazinyl-thiazole precursor. Once a hydrazine-containing analog is obtained, it can be readily condensed with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. ijrpr.com This condensation reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. acs.org Studies on related thiazole (B1198619) hydrazones have shown that these derivatives are synthetically accessible and serve as platforms for further modification. sciresliterature.org

Alterations and Substitutions on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its electron distribution makes it susceptible to various substitutions. derpharmachemica.comresearchgate.net

The thiazole ring can be functionalized by introducing various aromatic and heterocyclic substituents, often through cross-coupling reactions. For this to occur, the thiazole ring must first be halogenated, typically at the C5 position. With a halogen (e.g., Br or I) installed, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions can be employed to forge a new carbon-carbon bond, linking an aryl or heteroaryl group to the thiazole core. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.

The thiazole ring exhibits distinct reactivity at its carbon positions. In 2-aminothiazoles, the C5 position is the most nucleophilic and thus the primary site for electrophilic substitution. rsc.org Therefore, reactions like halogenation (bromination, chlorination, iodination) occur with high regioselectivity at this position. jcsp.org.pk For instance, treatment with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetic acid will selectively introduce a bromine atom at C5. This predictable regioselectivity is crucial for the subsequent introduction of other functional groups as described in section 3.2.1. The C4 position is less reactive towards electrophiles.

Table 2: Regioselective Halogenation of the 2-Aminothiazole (B372263) Moiety

| Reagent | Reaction Type | Position of Substitution |

|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | C5 |

| N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | C5 |

| Copper(II) Bromide | Halogenation | C5 |

Transformations of the Propanol (B110389) Backbone

The propanol backbone of 3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol provides opportunities for oxidation and cyclization reactions, leading to novel molecular architectures.

One key transformation is the oxidation of the primary alcohol. Mild and chemoselective oxidation methods can convert the hydroxyl group to an aldehyde without affecting the amino or thiazole functionalities. A well-established method for this is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) or trichloroisocyanuric acid. nih.gov This reaction proceeds under mild conditions and is known to be highly selective for primary alcohols, even in the presence of amines. Further oxidation to a carboxylic acid can be achieved using stronger oxidizing agents, though this may require protection of the amino group to prevent side reactions.

The 1,3-amino alcohol structure of the backbone is also a classic precursor for the synthesis of saturated six-membered heterocyclic rings. Specifically, it can undergo cyclization reactions to form substituted tetrahydro-1,3-oxazines. ijrpr.comsciresliterature.org This transformation can be achieved by reacting the amino alcohol with an aldehyde or ketone. The reaction proceeds via initial formation of an imine or a hemiaminal, followed by an intramolecular cyclization where the hydroxyl group attacks the electrophilic carbon, forming the 1,3-oxazine ring. A wide variety of aldehydes can be used, allowing for diverse substitutions on the resulting heterocyclic ring. derpharmachemica.comjcsp.org.pk

Perspectives and Future Research Directions for 3 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol

Innovation in Synthetic Routes for Complex Derivatives

The future synthesis of complex derivatives originating from 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol will likely focus on efficiency, stereoselectivity, and diversification. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, innovative strategies are required to access structurally complex and chirally pure analogues. nih.govrsc.org

One of the primary areas for innovation lies in asymmetric synthesis . The development of catalytic asymmetric methods to produce enantiomerically pure syn- and anti-1,3-amino alcohols is a significant research direction. researchgate.nettandfonline.com Techniques employing metalloenamines derived from N-sulfinyl imines have shown high diastereoselectivity in additions to aldehydes, which could be adapted for the synthesis of chiral 3-amino-3-(thiazol-2-yl)propan-1-ol derivatives. tandfonline.com Furthermore, copper-catalyzed asymmetric synthesis has emerged as a powerful tool for creating γ-amino alcohols with tertiary carbon stereocenters, a method that could be explored for this scaffold. researchgate.net The chiral pool approach, utilizing naturally occurring α-amino acids, also presents a viable strategy for establishing key stereocenters in optically active compounds. rsc.org

Modern synthetic technologies are also poised to revolutionize the synthesis of these derivatives. Microwave-assisted organic synthesis (MAOS) , for instance, can rapidly generate chalcone (B49325) intermediates and facilitate regioselective reactions, significantly shortening reaction times and often improving yields. mdpi.commdpi.com The integration of such technologies can accelerate the creation of diverse compound libraries for screening.

The development of one-pot, multi-component reactions is another promising avenue. frontiersin.org These reactions, which allow for the construction of complex molecules from simple precursors in a single step, are highly efficient and atom-economical. Designing such a reaction for the 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol scaffold would enable the rapid generation of a wide array of derivatives with varied substitutions on both the thiazole ring and the propanol (B110389) backbone.

Future synthetic strategies will likely involve the derivatization of the primary alcohol and the amino group to introduce new functionalities and build more complex molecular architectures. For example, the amino group can be acylated or reacted with various electrophiles, while the alcohol can be oxidized or used as a nucleophile in further reactions. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research |

| Asymmetric Catalysis | High enantiomeric and diastereomeric purity. | researchgate.nettandfonline.commdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | mdpi.commdpi.com |

| Multi-Component Reactions | High efficiency, atom economy, rapid library generation. | frontiersin.org |

| Chiral Pool Synthesis | Access to enantiomerically enriched starting materials. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the design and discovery of novel derivatives of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol. springernature.comnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of hypothetical compounds, thereby guiding synthetic efforts toward molecules with the highest potential. nih.gov

A key application of AI/ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models . tandfonline.comnih.gov By training algorithms on a dataset of known thiazole derivatives and their biological activities, it is possible to create models that can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov For example, ML algorithms like multiple linear regression, support vector machines, and partial least square regression have been used to build QSAR models for thiazole derivatives with promising predictive accuracy. nih.gov Such models can help prioritize which derivatives of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol to synthesize, saving time and resources.

AI can also be employed for de novo drug design , where algorithms generate entirely new molecular structures with desired properties. nih.govmdpi.com Recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on large databases of chemical structures to learn the rules of chemical bonding and stability. These trained models can then generate novel thiazole-containing structures that are predicted to be active against a specific biological target. This approach can lead to the discovery of innovative scaffolds and derivatives that might not be conceived through traditional medicinal chemistry approaches.

Furthermore, ML models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET screening can identify potential liabilities early in the drug discovery process, allowing chemists to modify the structure of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol derivatives to improve their pharmacokinetic profiles. nih.govresearchgate.netmdpi.com

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of potent compounds. tandfonline.comnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Discovers innovative drug candidates. nih.govmdpi.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage attrition of drug candidates. nih.govresearchgate.net |

| Reaction Prediction | Suggests optimal synthetic routes and conditions. | Accelerates chemical synthesis. nih.gov |

Exploration of Novel Biological Targets through High-Throughput Screening and Computational Methods

The 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol scaffold holds potential for interacting with a wide range of biological targets due to its combination of a hydrogen-bond donating/accepting amino alcohol group and an aromatic, heteroatom-rich thiazole ring. nih.gov Future research will undoubtedly focus on identifying these targets through a combination of high-throughput screening (HTS) and computational approaches.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a panel of biological assays. nih.gov A library of derivatives of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol could be synthesized and screened against various targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors). A fluorescence-based assay has been developed for the high-throughput determination of enantiomeric excess in chiral amino alcohols, which could be adapted for screening asymmetric reactions to produce these derivatives. nih.gov

Computational methods offer a powerful and cost-effective way to predict potential biological targets. alliedacademies.orgMolecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov By docking derivatives of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol into the crystal structures of various proteins, researchers can identify potential targets and generate hypotheses about the mechanism of action. rsc.orgnih.gov For instance, thiazole derivatives have been computationally screened against targets like carbonic anhydrase and lanosterol (B1674476) 14α-demethylase. nih.govnih.gov

Pharmacophore modeling and virtual screening are other valuable computational tools. mdpi.comalliedacademies.org A pharmacophore model can be built based on the structural features of known active compounds for a particular target. This model can then be used to screen virtual libraries of 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol derivatives to identify those that match the pharmacophore and are therefore likely to be active. mdpi.com This approach has been successfully used to identify potential inhibitors for targets like VEGFR-2. mdpi.com

| Screening Method | Description | Examples of Application |

| High-Throughput Screening (HTS) | Rapidly tests large compound libraries in biological assays. | Screening for enzyme inhibitors or receptor modulators. nih.gov |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identifying potential inhibitors of kinases, proteases, etc. rsc.orgnih.gov |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Virtual screening of compound libraries for specific targets. mdpi.comalliedacademies.org |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Prioritizing compounds for experimental testing. mdpi.comalliedacademies.org |

Development of Multi-Targeting Agents Based on the Thiazole Amino Alcohol Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach has often proven insufficient for these conditions. Consequently, there is growing interest in the development of multi-target-directed ligands (MTDLs) , single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov The 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol scaffold is an excellent starting point for the design of such agents.

The modular nature of this scaffold allows for the strategic incorporation of different pharmacophores to target various proteins. For example, the thiazole ring is a known privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities. nih.govacs.org It can be substituted to interact with one target, while the amino alcohol portion can be modified to bind to another. This "molecular hybridization" strategy has been employed to create multi-target agents for Alzheimer's disease, combining fragments that inhibit acetylcholinesterase and monoamine oxidase, for example. nih.gov

Computational methods will be instrumental in the rational design of these multi-targeting agents. mdpi.com Structure-based design can be used to optimize the interactions of different parts of the molecule with their respective targets. LigBuilder is a de novo drug design program that can be used to generate ligands that target multiple receptors. mdpi.com

The development of thiazole-based MTDLs has already shown promise. For instance, thiazolidinedione-thiazole hybrids have been designed as multi-target agents for Alzheimer's disease, inhibiting enzymes like acetylcholinesterase, monoamine oxidase-B, and β-secretase. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold, structurally related to thiazole, has also been explored for its multi-targeted pharmacological potential. nih.gov Given these precedents, the 3-amino-3-(1,3-thiazol-2-yl)propan-1-ol scaffold represents a highly promising platform for the future development of innovative multi-target therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.